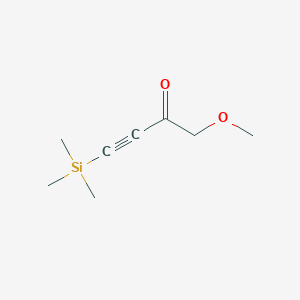

1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one

Description

Contextualization of Butynone Frameworks in Synthetic Chemistry

The butynone framework, characterized by a four-carbon chain containing both a ketone and a carbon-carbon triple bond, is a cornerstone of modern synthetic strategies. These frameworks are prized for their dual reactivity. The ketone can participate in a wide array of nucleophilic additions and enolate chemistry, while the alkyne is amenable to reactions such as catalytic hydrogenations, cycloadditions, and metal-mediated couplings. mdpi.com The presence of both functionalities in close proximity can also lead to unique intramolecular reactions, enabling the rapid assembly of complex cyclic and acyclic systems. For instance, butynone derivatives are key intermediates in the synthesis of various heterocyclic compounds and natural products. researchgate.net The general reactivity of the butynone core is summarized in the table below.

| Reaction Type | Functional Group Involved | Potential Products |

| Nucleophilic Addition | Ketone (C=O) | Secondary and Tertiary Alcohols |

| Enolate Formation | α-carbon to Ketone | Alkylated Ketones, Aldol (B89426) Products |

| Hydration | Alkyne (C≡C) | Diketones |

| Hydrogenation | Alkyne (C≡C) | Alkenes, Alkanes |

| Sonogashira Coupling | Alkyne (C≡C) | Substituted Alkynes |

| Cycloaddition | Alkyne (C≡C) | Heterocycles, Carbocycles |

Significance of Trimethylsilyl (B98337) and Methoxy (B1213986) Functionalities in Alkyne-Ketone Systems

The incorporation of trimethylsilyl (TMS) and methoxy groups onto the butynone scaffold significantly enhances its synthetic utility.

The trimethylsilyl group , attached to the alkyne, serves multiple critical roles. Primarily, it acts as a robust protecting group for the terminal alkyne, preventing unwanted reactions of the acidic acetylenic proton. pearson.com This protection is crucial in multi-step syntheses where the alkyne needs to be preserved while other parts of the molecule are being modified. Furthermore, the TMS group can influence the regioselectivity of reactions at the alkyne and can be readily removed under mild conditions, typically using fluoride (B91410) sources, to reveal the terminal alkyne for further functionalization. nih.govthieme-connect.com The steric bulk of the TMS group can also direct the stereochemical outcome of certain reactions. thieme-connect.com

The methoxy group , positioned at the alpha-carbon to the ketone, introduces an α-methoxyketone moiety. This structural feature is significant for several reasons. The electronegative oxygen atom of the methoxy group can influence the reactivity of the adjacent carbonyl group. Synthetically, α-methoxyketones are valuable precursors for a variety of transformations. rsc.orgrsc.org For example, they can undergo rearrangement reactions or serve as synthons for the introduction of a hydroxyl group with retention of the carbonyl functionality. The presence of the methoxy group can also facilitate specific enolate formations, directing subsequent alkylation or aldol reactions.

Overview of Research Trajectories for Alkynyl Ketones with Silyl (B83357) Ethers

Research into alkynyl ketones bearing silyl ethers, a class of compounds structurally related to 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one, has been an active area of investigation. These studies often focus on the development of novel synthetic methodologies and the application of these compounds in the synthesis of complex molecules.

One significant research trajectory involves the use of silyl enol ethers derived from ketones in reactions with alkynes. nih.gov These reactions, often catalyzed by transition metals, allow for the formation of carbon-carbon bonds and the construction of highly functionalized products. The silyl enol ether acts as a nucleophile, attacking the activated alkyne.

Another area of focus is the catalytic asymmetric synthesis involving alkynyl ketones. For instance, diphenylprolinol silyl ether has been used as an organocatalyst in the Michael reaction of methyl alkynyl ketones. nih.gov This highlights the potential for developing enantioselective transformations using silyl ether auxiliaries or catalysts in conjunction with alkynyl ketones.

Furthermore, the synthesis of silyl-protected propargylic alcohols from the reaction of silylacetylenes with ketones is a well-established and important transformation. rsc.org While not directly involving a silyl ether on the ketone itself, this research underscores the broader synthetic interest in combining silyl groups, alkynes, and carbonyl functionalities to generate valuable building blocks. The table below presents representative reactions of related silyl-containing alkynyl ketones.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Silyl Enol Ether | Terminal Alkyne | Indium(III) bromide | β,γ-Unsaturated Ketone nih.gov |

| Methyl Alkynyl Ketone | α,β-Unsaturated Aldehyde | Diphenylprolinol Silyl Ether | δ-Oxo Aldehyde nih.gov |

| 4-(Trimethylsilyl)-3-butyn-2-one (B1224664) | Water | DABCO | Divinyl Ethers researchgate.net |

| Ketone | Bis(trimethylsilyl)acetylene | KHMDS | Silyl-protected Propargylic Alcohol rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2Si/c1-10-7-8(9)5-6-11(2,3)4/h7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAQWAJZDPTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One

Retrosynthetic Analysis of the 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govdeanfrancispress.com For this compound, the primary disconnections are made at the bonds adjacent to the central carbonyl group.

Two logical retrosynthetic pathways emerge:

Pathway A (Alkynylation): This approach involves a disconnection of the C-C bond between the carbonyl carbon and the alkyne. This leads back to an electrophilic acyl synthon, such as a methoxyacetyl derivative (e.g., methoxyacetyl chloride), and a nucleophilic alkynyl synthon, specifically the trimethylsilylacetylide anion. This is a common and direct strategy for forming the ynone linkage.

Pathway B (Oxidation): An alternative disconnection involves a functional group interconversion (FGI) of the ketone to a secondary alcohol. youtube.com This transforms the retrosynthetic challenge into the synthesis of the precursor, 1-methoxy-4-(trimethylsilyl)-3-butyn-2-ol. This alcohol can be conceptually assembled by the nucleophilic addition of a trimethylsilylacetylide anion to methoxyacetaldehyde. The forward reaction would then be the oxidation of this secondary propargyl alcohol. acs.org

Both pathways offer viable routes to the target molecule, relying on well-established chemical transformations. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and desired reaction scale.

Classical Synthetic Approaches for Alkyne-Ketone Construction

Traditional methods for synthesizing ynones have long relied on stoichiometric organometallic reagents and oxidation reactions. nih.govnih.gov These approaches remain valuable for their reliability and straightforward execution.

Alkynylation of Carboxylic Acid Derivatives

This method directly constructs the ynone by reacting a nucleophilic acetylide with a carboxylic acid derivative. nih.gov The most common nucleophile for this purpose is a lithium or Grignard reagent derived from the terminal alkyne.

The synthesis begins with the deprotonation of trimethylsilylacetylene (B32187) using a strong base, such as n-butyllithium, to generate lithium trimethylsilylacetylide. This potent nucleophile is then reacted with an appropriate methoxyacetic acid derivative. While acyl chlorides are highly reactive electrophiles, other derivatives like Weinreb amides (N-methoxy-N-methylamides) are often preferred to prevent over-addition and formation of tertiary alcohol byproducts. utexas.edu

Reaction Scheme:

Deprotonation: (CH₃)₃SiC≡CH + n-BuLi → (CH₃)₃SiC≡CLi + BuH

Acylation: (CH₃)₃SiC≡CLi + CH₃OCH₂CO-X → this compound (where X = Cl, N(OCH₃)CH₃, etc.)

Oxidation Reactions in Butynone Synthesis

A widely employed and dependable route to ynones is the oxidation of the corresponding secondary propargylic alcohols. acs.org This two-step process first involves the synthesis of the alcohol precursor, followed by its oxidation. nih.gov

For the target molecule, the precursor is 1-methoxy-4-(trimethylsilyl)-3-butyn-2-ol. This alcohol is synthesized by the nucleophilic addition of lithium trimethylsilylacetylide to methoxyacetaldehyde. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of reagents. Mild oxidants are generally preferred to avoid degradation of the sensitive ynone product.

| Oxidizing Agent | Typical Conditions | Yield | Notes |

| Manganese Dioxide (MnO₂) | CH₂Cl₂, room temperature | Good to Excellent | A mild and selective reagent for allylic and propargylic alcohols. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High | Known for mild conditions and high efficiency. acs.org |

| TEMPO-based systems | e.g., TEMPO/NaOCl or Fe(NO₃)₃/TEMPO | Good to Excellent | Catalytic systems that are often environmentally benign. organic-chemistry.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Good | A classic reagent, though concerns about chromium waste exist. |

A large-scale synthesis of a similar compound, 4-(trimethylsilyl)but-3-yn-2-one, was successfully achieved in 90% yield via an aerobic oxidation using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride, demonstrating the industrial viability of this approach. organic-chemistry.org

Modern Catalytic Routes to this compound

Modern organic synthesis increasingly favors catalytic methods, which offer greater efficiency, atom economy, and milder reaction conditions compared to classical stoichiometric approaches. Palladium and copper catalysts are at the forefront of ynone synthesis. nih.gov

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C(sp²)-C(sp) bond in ynones. The most prominent of these is the Sonogashira coupling and its variations, which typically couple a terminal alkyne with an organic halide or pseudohalide. wikipedia.org For ynone synthesis, the reaction is adapted to couple an alkyne with an acyl source.

A direct and efficient method is the palladium-catalyzed acylation of terminal alkynes with acid chlorides. acs.org This reaction can often be performed under copper-free conditions, which can be advantageous in simplifying the reaction setup and purification. Various palladium sources, including Pd(OAc)₂ and specialized palladacycles, have been shown to be effective catalysts. acs.orgfigshare.com The reaction is typically run in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the HCl generated.

Typical Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Acyl Source | Methoxyacetyl chloride | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst |

| Base | Triethylamine (TEA) | Acid Scavenger |

Recent advancements have even enabled the direct coupling of carboxylic acids with terminal alkynes, bypassing the need to pre-form an activated acyl derivative like an acid chloride. rsc.orgacs.org

Copper-Mediated Syntheses

Copper salts, particularly copper(I) iodide (CuI), have historically played a crucial role as co-catalysts with palladium in the Sonogashira reaction. wikipedia.org In the catalytic cycle, copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

Furthermore, copper can also catalyze the acylation of terminal alkynes independently of palladium. Copper(I)-catalyzed systems, sometimes in conjunction with specific ligands like cryptands, have been developed for the cross-coupling of acyl chlorides with terminal alkynes. semanticscholar.org These methods can offer a more economical and sometimes more selective alternative to palladium-based systems. The reaction generally proceeds under basic conditions, similar to the palladium-catalyzed variants.

The development of these copper-mediated protocols underscores the ongoing effort to create more sustainable and cost-effective synthetic methods in organic chemistry.

Lewis Acid Catalysis in Butynone Formation

Lewis acid catalysis plays a pivotal role in various synthetic transformations, including those that can be adapted for butynone synthesis. organic-chemistry.org In the context of forming compounds structurally similar to this compound, Lewis acids can facilitate several key reaction types.

One of the primary applications of Lewis acids is in Friedel-Crafts acylation reactions. While not directly applicable to the proposed synthesis from an acetylide, this methodology is fundamental in forming aryl ketones and could be envisioned in pathways to synthesize aromatic butynone analogues. In such reactions, a Lewis acid, such as aluminum chloride (AlCl₃), activates an acyl halide, enhancing its electrophilicity to promote acylation of an aromatic ring.

Furthermore, Lewis acids are instrumental in promoting reactions of silyl (B83357) enol ethers with electrophiles, a strategy that could be relevant in alternative synthetic routes or in the functionalization of a pre-formed butynone scaffold. For instance, a Lewis acid could activate an α,β-unsaturated butynone towards conjugate addition reactions.

The table below summarizes the role of common Lewis acids in reactions pertinent to the synthesis of ketones and related structures.

| Lewis Acid | Typical Application in Ketone Synthesis | Mechanism of Action |

| AlCl₃ | Friedel-Crafts acylation | Activation of acyl halides |

| BF₃·OEt₂ | Promotion of aldol (B89426) reactions, Mukaiyama aldol additions | Coordination to carbonyl oxygen, enhancing electrophilicity |

| TiCl₄ | Catalysis of aldol and Michael additions | Chelation control, influencing stereoselectivity |

| SnCl₄ | Activation of C-C bond formation | Strong Lewis acid for various coupling reactions |

Organometallic Reagent Application in Butynone Preparation

Organometallic reagents are indispensable tools in the synthesis of ketones, including butynones. orgsyn.orgorgsyn.org Their utility stems from their ability to act as potent nucleophiles, enabling the formation of carbon-carbon bonds with a high degree of control.

In the proposed synthesis of this compound, an organolithium reagent (n-butyllithium) is employed to generate the key nucleophile, lithium trimethylsilylacetylide. Organolithium reagents are highly reactive and are particularly effective for the deprotonation of terminal alkynes. prepchem.com

Grignard reagents (RMgX) are another class of widely used organometallic compounds that could be employed for the synthesis of butynones. orgsyn.orgprepchem.com For instance, ethynylmagnesium bromide could be reacted with trimethylsilyl (B98337) chloride to produce trimethylsilylacetylene, a key starting material. orgsyn.org Subsequently, a Grignard reagent derived from trimethylsilylacetylene could be used in the acylation step.

The choice of the organometallic reagent and the reaction conditions are critical for achieving high yields and minimizing side reactions. The reactivity of organometallic reagents can be modulated by the choice of metal (e.g., Li, Mg), the solvent, and the presence of additives.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself does not possess a stereocenter, the principles of stereoselective synthesis are crucial when considering the preparation of related analogues that may contain chiral centers. For instance, the reduction of the ketone functionality in a butynone can lead to a chiral propargyl alcohol.

The stereoselective reduction of a prochiral ketone can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, the use of chiral borane (B79455) reagents or enzymes can afford one enantiomer of the corresponding alcohol in high enantiomeric excess.

Furthermore, if the synthesis of a butynone analogue involves an aldol-type reaction, stereoselectivity can be controlled by employing chiral auxiliaries, chiral catalysts, or by taking advantage of substrate-controlled diastereoselectivity. The geometry of the enolate (Z or E) and the nature of the metal counterion can significantly influence the stereochemical outcome of the reaction.

Research into the stereoselective synthesis of butenolide and butyrolactone derivatives highlights the use of chiral auxiliaries and Lewis acids to control the formation of new stereocenters. rsc.org These principles can be extrapolated to the design of stereoselective syntheses of more complex butynone structures.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. mdpi.comharvard.edu Key parameters that would require careful optimization for the proposed synthetic route include the choice of base, solvent, temperature, and reaction time for both the metalation and acylation steps.

Factors for Optimization:

Base Selection: While n-butyllithium is a common choice for deprotonating terminal alkynes, other bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) could also be explored. The choice of base can influence the rate and efficiency of the deprotonation.

Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact on the reactivity of the organometallic intermediate and the solubility of the reactants. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used for organolithium reactions.

Temperature Control: The metalation of alkynes is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent acylation step may also require careful temperature control to avoid over-reaction or decomposition of the product.

Acylating Agent: While methoxyacetyl chloride is a logical choice, other acylating agents such as methoxyacetic anhydride (B1165640) could also be considered. The reactivity of the acylating agent will influence the reaction rate and the potential for side product formation.

Work-up and Purification: The work-up procedure is crucial for isolating the target compound in high purity. This typically involves quenching the reaction with a suitable reagent, followed by extraction and chromatographic purification.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently identify the optimal set of reaction conditions. harvard.edu The following table outlines a hypothetical optimization study for the acylation step.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi | THF | -78 to 0 | 2 | To be determined |

| 2 | n-BuLi | Diethyl Ether | -78 to 0 | 2 | To be determined |

| 3 | LDA | THF | -78 to 0 | 2 | To be determined |

| 4 | n-BuLi | THF | -78 to rt | 2 | To be determined |

| 5 | n-BuLi | THF | -78 to 0 | 4 | To be determined |

By systematically varying these parameters and analyzing the resulting yields and purity of this compound, an optimized and reliable synthetic protocol can be established.

Reactivity and Transformation Pathways of 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) is a cornerstone of organic chemistry, characterized by a polarized double bond where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. This inherent polarity renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org

In the context of 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one, the carbonyl carbon is a primary site for nucleophilic addition. This type of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

The general mechanism can be described as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Intermediate Formation: The π-electrons of the C=O bond move to the oxygen atom, creating a negatively charged tetrahedral intermediate.

Protonation: An acid source in the reaction mixture protonates the alkoxide to form the final alcohol product. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-Mg-X) or organolithium compounds (R-Li), readily attack the carbonyl carbon in an irreversible manner. masterorganicchemistry.comacs.org Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon before the addition can occur. byjus.com For instance, the biocatalytic reduction of the related compound, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), to the corresponding alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol, has been extensively studied using various microorganisms, highlighting the accessibility of the carbonyl group for reduction (a form of nucleophilic addition of a hydride). researchgate.net

It is important to note that in conjugated systems like this butynone, there is a competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the alkyne). The choice between these pathways is often dictated by the nature of the nucleophile. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, thiols) typically favor 1,4-addition. acs.org

Reactivity of the Trimethylsilyl (B98337) Group in Butynone Systems

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a prominent feature in this compound. While often regarded as a protecting group for terminal alkynes due to its relative stability and steric bulk, it also has its own distinct reactivity that can be exploited in synthetic transformations. nih.gov

Desilylation Reactions and Subsequent Transformations

One of the most common and synthetically useful reactions involving the trimethylsilyl group is its removal, a process known as desilylation or protiodesilylation. This reaction regenerates the terminal alkyne, which can then participate in further chemical transformations. gelest.com

The cleavage of the C-Si bond is typically achieved under mild conditions using a source of fluoride (B91410) ions or base. gelest.com Fluoride ions have a very high affinity for silicon, making reagents like tetrabutylammonium (B224687) fluoride (TBAF) particularly effective. reddit.com Alternatively, basic conditions, such as potassium carbonate in methanol, can also facilitate the removal of the TMS group. gelest.comreddit.com

Common Reagents for Desilylation of Trimethylsilyl Alkynes

| Reagent | Conditions | Selectivity |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective for various silyl (B83357) groups. |

| Potassium carbonate (K₂CO₃) | Methanol, room temperature | Mild and often used for TMS groups. |

| Potassium hydroxide (B78521) (KOH) | Methanol, room temperature | Stronger base, can affect other functional groups. |

Once the TMS group is removed, the resulting terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, click chemistry, and other metal-catalyzed transformations. nih.gov For example, a one-pot, three-step sequence has been developed where a 1-aryl-2-(trimethylsilyl)acetylene is first formed, reacts with an azide, and is then desilylated to produce 1,4-disubstituted 1,2,3-triazoles. nih.gov

Silyl Group Migration Studies

Silyl group migration is a phenomenon where a silyl group moves from one atom to another within a molecule, most commonly between oxygen atoms (O-to-O migration). tuni.firesearchgate.net While less common, migration from carbon to oxygen or other atoms can also occur under specific circumstances.

In systems related to butynones, silyl group migrations can be induced under thermal or catalytic conditions. For instance, in directed aldol (B89426) reactions of α-silyloxy ketones, an unusual migration of the silyl group from the α-oxygen to the β-oxygen of the product has been observed. researchgate.net Another study on 4-silylbutenones (a related class of compounds) showed that under mildly nucleophilic conditions, an intramolecular Michael addition could occur, which in some cases involved the silyl group. ucla.edu

While specific studies on silyl group migration for this compound are not prevalent, the potential for such rearrangements exists, particularly if intermediates are formed that could facilitate an intramolecular transfer of the silyl group, for example, to the carbonyl oxygen to form a silyl enol ether. reddit.com

Reactivity of the Alkyne Moiety in this compound

The carbon-carbon triple bond in this compound is not an isolated alkyne. Its conjugation with the electron-withdrawing carbonyl group significantly polarizes the triple bond, rendering it "activated" and susceptible to attack by nucleophiles.

Nucleophilic Addition to the Triple Bond

The electron-deficient nature of the alkyne makes it an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. acs.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. As mentioned previously, "soft" nucleophiles preferentially attack the β-carbon of the alkyne over the carbonyl carbon.

A study on the reaction of 1,3-propanedithiol (B87085) with ynones bearing β-substituents, such as a trimethylsilyl group, demonstrated that the double addition product could be obtained in high yield (95%), showcasing the alkyne's receptiveness to nucleophilic attack. acs.org The reaction proceeds via an initial attack of the nucleophile on the terminal carbon of the alkyne, followed by protonation to yield an enone, which can sometimes react further.

Examples of Nucleophilic Addition to Activated Alkynes

| Nucleophile | Product Type |

|---|---|

| Thiols (RSH) | β-Thioenones |

| Amines (R₂NH) | Enaminones |

| Azides (N₃⁻) | Triazoles (after cyclization) |

Cycloaddition Reactions (e.g., [2+2], [2+3] Cycloadditions)

The activated alkyne in butynone systems can also participate as a dipolarophile or dienophile in cycloaddition reactions. These reactions are highly valuable for the construction of cyclic and heterocyclic systems.

A notable example is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) of 4-(trimethylsilyl)-3-butyn-2-one with cycloimmonium salts. rsc.orgresearchgate.net In this study, the butynone served as an effective dipolarophile, reacting with the 1,3-dipole generated from the cycloimmonium salt to form functionalized indolizines. rsc.orgresearchgate.net Interestingly, the reaction sometimes yielded desilylated products directly, while in other cases, isomeric trimethylsilyl-containing adducts were isolated. rsc.org This highlights the dual reactivity of the molecule, where the cycloaddition occurs at the alkyne and subsequent transformations can involve the silyl group.

While [2+2] cycloadditions with silylalkynes are also known, the [3+2] pathway is particularly well-documented for this class of compounds, leading to the formation of five-membered heterocyclic rings. nih.gov

Hydrofunctionalization Processes (e.g., Hydration, Hydroamination, Hydrohalogenation)

The presence of an activated carbon-carbon triple bond in this compound makes it a prime candidate for hydrofunctionalization reactions. These processes, which involve the addition of a hydrogen atom and a heteroatom across the alkyne, are fundamental transformations in organic synthesis.

Hydration: The acid-catalyzed hydration of the alkynyl group in this compound is expected to proceed according to Markovnikov's rule. pearson.com This would involve the initial protonation of the carbon atom adjacent to the trimethylsilyl group, leading to a vinyl cation that is stabilized by the silicon atom. Subsequent attack by water would yield an enol intermediate, which would then tautomerize to the more stable β-diketone. The trimethylsilyl group can be cleaved under these acidic conditions.

Hydroamination: The addition of amines to the butynone framework can be achieved under thermal conditions or, more commonly, with metal catalysis. In the context of this compound, the hydroamination is anticipated to yield enamines. The regioselectivity of this addition can be influenced by the nature of the amine and the catalyst employed. For instance, primary amines are likely to add at the carbon β to the carbonyl group, driven by the formation of a conjugated system. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond of this compound would lead to the formation of β-halo-α,β-unsaturated ketones. The reaction is expected to follow a Markovnikov-type addition, with the halogen atom adding to the carbon atom bearing the trimethylsilyl group due to the stabilizing effect of the silicon on the resulting vinyl cation intermediate. The stereochemistry of the addition (syn or anti) can be influenced by the specific reaction conditions.

| Hydrofunctionalization Process | Reagent | Expected Product | Key Features |

| Hydration | H₂O, H⁺ | 1-methoxy-2,4-pentanedione (after desilylation) | Markovnikov addition, enol intermediate, potential for desilylation. |

| Hydroamination | R-NH₂ | (Z/E)-3-amino-1-methoxy-4-(trimethylsilyl)but-3-en-2-one | Formation of enamines, regioselectivity dependent on catalyst and amine. |

| Hydrohalogenation | HX (X = Cl, Br, I) | (Z/E)-3-halo-1-methoxy-4-(trimethylsilyl)but-3-en-2-one | Markovnikov-type addition, formation of vinyl halides. |

Reactivity of the Methoxy (B1213986) Ether Linkage

The methoxy group in this compound is an α-ether linkage to a ketone, which imparts specific reactivity to this part of the molecule. While generally stable, this ether bond can be cleaved under certain conditions.

Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen can be protonated, making it a better leaving group. Nucleophilic attack by a conjugate base or solvent can then lead to the cleavage of the C-O bond. researchgate.net However, the presence of other reactive sites, such as the alkyne and the ketone carbonyl, means that achieving selective cleavage of the methoxy group can be challenging.

Reductive Cleavage: Certain reducing agents can effect the cleavage of α-alkoxy ketones. For example, dissolving metal reductions or catalytic hydrogenation under harsh conditions could potentially cleave the methoxy group, although these conditions might also reduce the ketone and the alkyne.

Oxidative Cleavage: Oxidative cleavage of α-methoxy ketones to the corresponding carboxylic acids or esters is a known transformation, though it often requires specific and potent oxidizing agents. researchgate.netnih.gov In the case of this compound, such a reaction would likely be complicated by the presence of the oxidizable alkyne moiety.

Rearrangement Reactions Involving the Butynone Framework

The butynone framework of this compound, particularly with the presence of the silyl group, is susceptible to various rearrangement reactions.

Brook Rearrangement: A characteristic reaction of α-silyl ketones is the Brook rearrangement, which involves the migration of a silyl group from carbon to a nascent alkoxide oxygen. organic-chemistry.org While the target molecule is a γ-silyl ynone, related rearrangements could be envisaged under basic conditions. For example, nucleophilic attack at the carbonyl carbon could generate an alkoxide, which might then induce a Current time information in Одинцовский городской округ, RU.nih.gov-Brook rearrangement, transferring the trimethylsilyl group from the alkyne to the oxygen. This would result in the formation of a silyl enol ether of an allene. soci.org

Nazarov Cyclization Analogs: Although the substrate is not a divinyl ketone, under strongly acidic conditions, protonation of the carbonyl and subsequent interaction with the alkyne could potentially lead to cyclization pathways analogous to the Nazarov cyclization, especially if the trimethylsilyl group is first removed.

Meyer-Schuster Rearrangement: If the ketone were to be reduced to the corresponding propargyl alcohol, this intermediate would be a substrate for the Meyer-Schuster rearrangement under acidic conditions to form an α,β-unsaturated ketone. dtu.dk

Metal-Catalyzed Transformations of this compound

The dual functionality of an alkyne and a ketone, along with the presence of a trimethylsilyl group, makes this compound a versatile substrate for a variety of metal-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilylalkyne moiety is a key functional group for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, where terminal alkynes are coupled with aryl or vinyl halides. ncert.nic.inrsc.orgbeilstein-journals.orgnih.gov While the silicon group in this compound makes it a protected alkyne, it can be readily desilylated in situ or in a separate step to generate the terminal alkyne required for Sonogashira coupling. Alternatively, under specific conditions, the C-Si bond itself can be activated for cross-coupling. researchgate.netsigmaaldrich.comnih.govscispace.comresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Sonogashira Coupling (after desilylation) | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 1-methoxy-4-(aryl/vinyl)-3-butyn-2-one |

| Hiyama-type Coupling | Aryl Halide | Pd Catalyst, Fluoride Source | 1-methoxy-4-aryl-3-butyn-2-one |

Gold and Silver Catalysis in Alkyne Activation

Gold and silver catalysts are well-known for their ability to activate alkynes towards nucleophilic attack due to their π-acidic nature. beilstein-journals.orgnih.govacs.orgsigmaaldrich.comnih.gov

Gold-Catalyzed Reactions: Cationic gold(I) complexes can activate the alkyne of this compound, making it susceptible to intramolecular cyclization or intermolecular attack by various nucleophiles. organic-chemistry.orgsoci.orgjlu.edu.cnnih.govnih.gov For example, in the presence of a tethered nucleophile, gold catalysis could facilitate the formation of heterocyclic structures. The carbonyl oxygen itself could act as an internal nucleophile, leading to furan (B31954) derivatives.

Silver-Catalyzed Reactions: Silver salts are also effective catalysts for alkyne transformations. nih.govresearchgate.netthieme-connect.dersc.orgresearchgate.netnih.govnih.gov They can promote cycloadditions, cycloisomerizations, and hydrofunctionalizations. For instance, in the presence of an enone, silver catalysis could potentially lead to [2+2] cycloaddition products. researchgate.netnih.gov

Rhodium and Ruthenium Catalysis in Butynone Transformations

Rhodium and ruthenium complexes are versatile catalysts for a wide range of reactions involving alkynes and ketones.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate various transformations of ynones, including cycloadditions and annulations. nih.govsigmaaldrich.comacs.orgacs.orgwayne.edu For instance, rhodium-catalyzed [2+2+2] cycloadditions with other alkynes could provide a route to substituted aromatic compounds.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the transformations of ynones, including redox-neutral processes and transfer hydrogenation. researchgate.netCurrent time information in Одинцовский городской округ, RU.nih.govresearchgate.netnih.gov For example, ruthenium-catalyzed hydroboration of the ynone functionality could lead to vinylboronates. researchgate.netnih.gov Also, ruthenium catalysts are effective for the oxidative alkynylation of alcohols to form ynones, highlighting their role in both the synthesis and further transformation of such compounds. Current time information in Одинцовский городской округ, RU.researchgate.net

Photoinduced and Radical Reactions of this compound

The photochemical and radical-mediated reactivity of this compound, an α-methoxy-α,β-alkynyl ketone, is a specialized area of organic chemistry. While extensive research on this specific compound is not broadly documented in publicly available literature, its reactivity can be inferred from the established principles of the photochemistry of acetylenic and silyl ketones, as well as radical reactions of alkynes. The presence of the methoxy, trimethylsilyl, and carbonyl functional groups imparts unique electronic and steric properties that influence its transformation pathways under photoinduced and radical conditions.

Photoinduced reactions of ketones typically involve the excitation of an electron from a non-bonding (n) or π orbital to an antibonding π* orbital, leading to n-π* or π-π* excited states. For α,β-unsaturated ketones, these excited states can undergo a variety of reactions, including cycloadditions, isomerizations, and hydrogen abstractions. In the case of this compound, the acetylenic moiety is a key site of reactivity.

Radical reactions involving this substrate would likely proceed via the addition of a radical species to the carbon-carbon triple bond. The regioselectivity of such an addition would be influenced by the electronic effects of the adjacent carbonyl and trimethylsilyl groups, as well as the steric bulk of the trimethylsilyl group.

Further investigation into the photochemistry of this compound could explore possibilities such as intramolecular photocyclization, particularly if an aromatic moiety were present elsewhere in the molecule. The trimethylsilyl group might also play a role in directing or facilitating certain photochemical transformations, potentially through silyl migration or by influencing the stability of radical intermediates.

Given the lack of specific data, the following table summarizes potential, rather than experimentally verified, reaction pathways based on the reactivity of analogous compounds.

| Reaction Type | Potential Reactants/Conditions | Expected Product Class | Plausible Mechanism |

| Photoinduced Cycloaddition | Olefin, UV irradiation | Cyclobutene (B1205218) derivatives | [2+2] cycloaddition of the excited ketone with the olefin. |

| Radical Addition | Radical initiator (e.g., AIBN), radical precursor (e.g., R-Br) | Substituted vinyl ketones | Free radical chain mechanism involving addition of R• to the alkyne. |

| Intramolecular Photocyclization | Substrate with an appropriately positioned aromatic ring, UV irradiation | Fused heterocyclic compounds | Excitation followed by intramolecular attack of the excited carbonyl or alkyne on the aromatic ring. |

It is important to note that these are hypothesized reaction pathways, and experimental validation is necessary to confirm the actual reactivity of this compound under these conditions. The interplay between the electronic nature of the α-methoxy ketone and the steric and electronic influence of the trimethylsilyl group on the alkyne makes this compound an interesting subject for future photochemical and radical chemistry research.

Synthetic Utility and Applications of 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One As a Building Block

Role as an Intermediate in Complex Molecule Synthesis

The unique structure of 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one allows it to serve as a linchpin in multi-step synthetic sequences. The trimethylsilyl (B98337) (TMS) group acts as a removable protecting group for the terminal alkyne, which can be cleaved under specific conditions to reveal a reactive terminal acetylene (B1199291). This latent reactivity, combined with the electrophilic nature of the ketone, enables chemists to introduce the butynone fragment into a molecule and subsequently elaborate it through various reactions.

For instance, the ketone functionality can undergo nucleophilic addition or condensation reactions, while the silyl-protected alkyne remains inert. Following this initial transformation, the TMS group can be removed, and the resulting terminal alkyne can participate in a host of other reactions, such as Sonogashira coupling, click chemistry, or further additions. This sequential reactivity is crucial for the convergent synthesis of complex target molecules, where different fragments are assembled in a stepwise manner.

Applications in Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The carbon framework of this compound is an ideal precursor for constructing a variety of heterocyclic rings.

Furan (B31954) and Pyrrole Derivatives

Five-membered aromatic heterocycles like furans and pyrroles can be synthesized using ynones as starting materials. The Paal-Knorr synthesis, a classical method for constructing these rings, involves the reaction of a 1,4-dicarbonyl compound with a dehydrating agent (for furans) or an amine (for pyrroles). While this compound is not a 1,4-dicarbonyl itself, its derivatives can be converted into the necessary precursors. For example, hydration of the alkyne would yield a 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form a furan or react with a primary amine to yield a substituted pyrrole. The presence of the methoxy (B1213986) and trimethylsilyl groups offers further opportunities for functionalization of the resulting heterocyclic ring.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Ynone Derivative (as 1,4-dicarbonyl precursor) | Acid (e.g., H₂SO₄) | Heat | Furan Derivative |

| Ynone Derivative (as 1,4-dicarbonyl precursor) | Primary Amine (R-NH₂) | Heat, weak acid | Pyrrole Derivative |

This table represents a generalized Paal-Knorr synthesis pathway applicable to precursors derived from the subject compound.

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

Six-membered heterocycles are also accessible from alkynyl ketone building blocks. The Hantzsch pyridine synthesis, a well-established multi-component reaction, typically uses a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. By analogy, the reactive ketone and alkyne functionalities of this compound could be incorporated into modified Hantzsch-type reactions or other cycloaddition strategies to build the pyridine core.

Similarly, pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with urea (B33335) or a related derivative in what is known as the Biginelli reaction. The structural motif of the subject ynone can be seen as a masked 1,3-dicarbonyl equivalent, which could be harnessed in Biginelli-type condensations to produce highly functionalized pyrimidine scaffolds.

Other Nitrogen and Oxygen Heterocycles

The reactivity of this compound extends to the synthesis of other important heterocycles. For example, reaction of the ynone with hydroxylamine (B1172632) could lead to the formation of isoxazoles, which are valuable structures in medicinal chemistry. The electrophilic alkyne can also participate in cycloaddition reactions with various dipoles, such as azides, to form triazoles, or with nitrones to yield isoxazolines.

Use in Carbocyclic Ring Formation

Beyond heterocycles, this compound is a valuable partner in reactions that form carbocyclic rings. The electron-deficient alkyne makes it a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a suitable diene, it can form a six-membered ring with a high degree of stereochemical control. The resulting adduct contains the trimethylsilyl group, which can be further manipulated or eliminated.

Furthermore, the alkyne can participate in [2+2+1] cycloadditions like the Pauson-Khand reaction, which combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings, which are common motifs in natural products. The silyl (B83357) substituent on the alkyne often plays a crucial role in controlling the regioselectivity of the cycloaddition. Other cycloaddition pathways, such as [2+2] reactions with alkenes, can also be envisioned for the formation of four-membered cyclobutene (B1205218) rings.

| Reaction Type | Reactants | Catalyst/Conditions | Product Ring System |

| Diels-Alder [4+2] | Diene + Ynone | Thermal or Lewis Acid | Cyclohexene |

| Pauson-Khand [2+2+1] | Alkene + Ynone + CO | Co₂(CO)₈ or other metal | Cyclopentenone |

| [2+2] Cycloaddition | Alkene + Ynone | Photochemical/Thermal | Cyclobutene |

This table illustrates potential carbocyclic ring-forming reactions involving the ynone functionality.

Development of Natural Product Analogs and Derivatives

The synthesis of analogs of biologically active natural products is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR). The precursor to the title compound, (S)-4-(trimethylsilyl)-3-butyn-2-ol, has been identified as a key intermediate in the synthesis of 5-lipoxygenase inhibitors. chemtube3d.com 5-Lipoxygenase is an important enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma.

By using this compound or its alcohol precursor, medicinal chemists can systematically modify the structure of these inhibitors to develop analogs with improved potency, selectivity, or pharmacokinetic properties. The versatility of the ynone allows for the introduction of diverse substituents and structural motifs, facilitating the generation of a library of related compounds for biological screening. This highlights the practical application of this building block in the development of new therapeutic agents.

Integration into Multicomponent Reactions (MCRs)

There is currently no available research data detailing the use of this compound as a reactant in multicomponent reactions. The potential of this compound to act as a building block in known MCRs, such as the A3 coupling, Biginelli reaction, or Ugi reaction, has not been reported. The unique combination of a methoxy group, a ketone, and a silylated alkyne suggests that it could theoretically participate in a variety of transformations, but specific examples and reaction conditions are not present in the current body of scientific literature.

Application in Divergent Synthesis Strategies

Similarly, the application of this compound in divergent synthesis strategies is not documented. Divergent synthesis relies on a common intermediate that can be converted into a variety of structurally distinct products. While the functional handles present in this compound make it a plausible candidate for such strategies, no published reports demonstrate its use in this capacity to generate diverse molecular scaffolds.

Mechanistic Investigations of Reactions Involving 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated reactions are pivotal in expanding the synthetic utility of 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one. The elucidation of the catalytic cycles governing these transformations is essential for catalyst design and reaction optimization. While specific studies on this exact compound are not extensively detailed in the literature, plausible catalytic cycles can be inferred from well-established mechanisms for related silylalkynes and α,β-unsaturated ketones.

For instance, in palladium-catalyzed cross-coupling reactions, a general mechanistic pathway is typically initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species. nih.gov This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active palladium(0) catalyst. nih.govnih.gov In the context of this compound, this could involve the coupling of an aryl or vinyl halide to the acetylenic carbon.

Rhodium-catalyzed reactions, such as 1,4-addition of organometallic reagents, follow a different catalytic pathway. The cycle often commences with the insertion of the ynone into an aryl-rhodium species, leading to the formation of an (oxa-π-allyl)rhodium intermediate. researchgate.netnih.gov Subsequent steps involve the reaction of this intermediate to yield the 1,4-addition product and regenerate the active rhodium catalyst. researchgate.netnih.gov The presence of additives, such as chlorotrimethylsilane, can be crucial for the progression of the catalytic cycle by facilitating the formation of silyl (B83357) enol ethers. researchgate.netnih.gov

A generalized catalytic cycle for a rhodium-catalyzed 1,4-addition to an activated alkyne like this compound would likely involve:

Insertion: The alkyne coordinates to and inserts into a metal-ligand complex.

Nucleophilic Attack: A nucleophile attacks the activated alkyne within the metal complex.

Protonolysis/Reductive Elimination: The product is released, and the catalyst is regenerated for the next cycle.

The specifics of the catalytic cycle are highly dependent on the metal center, the ligands, and the reaction conditions employed.

Studies on Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are paramount for a detailed mechanistic understanding. For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for mapping out potential energy surfaces. unimib.itunimib.it

In 1,3-dipolar cycloaddition reactions, a common transformation for ynones, the reaction can proceed through a concerted or stepwise mechanism. DFT calculations can help distinguish between these pathways by locating the transition state(s) and any potential intermediates, such as zwitterions or diradicals. unimib.itunimib.it The geometry of the transition state provides insights into the stereochemical outcome of the reaction. researchgate.net For concerted cycloadditions, the frontier molecular orbital (FMO) theory is often used to rationalize the observed regioselectivity. wikipedia.org

In metal-catalyzed reactions, intermediates often involve organometallic species where the butynone is coordinated to the metal center. For example, in palladium-catalyzed processes, π-allyl palladium complexes are common intermediates in allylic substitution reactions. nih.gov For rhodium-catalyzed additions, as mentioned earlier, (oxa-π-allyl)rhodium species are key intermediates. researchgate.netnih.gov Computational studies can model the structures and energies of these intermediates and the transition states that connect them, providing a deeper understanding of the reaction pathway. e3s-conferences.org

The following table summarizes potential intermediates and transition states in common reactions of activated alkynes, which are relevant to this compound.

| Reaction Type | Plausible Intermediates | Key Features of Transition State | Investigative Methods |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Zwitterionic or diradical species (in stepwise mechanisms) | Asynchronous bond formation, geometry dictates stereoselectivity | DFT Calculations, FMO Theory unimib.itunimib.itwikipedia.org |

| Michael Addition | Enolate or stabilized carbanion | Attack of the nucleophile on the β-carbon | Kinetic Studies, Computational Modeling nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(II) oxidative addition complex, organopalladium species | Geometry of the reductive elimination step determines product formation | In-situ Spectroscopy, DFT Calculations nih.gov |

| Rhodium-Catalyzed 1,4-Addition | (Oxa-π-allyl)rhodium complex | Coordination of the ynone to the rhodium center | NMR Spectroscopy, X-ray Crystallography of model complexes researchgate.netnih.gov |

Role of Substituents and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by its substituents: the methoxy (B1213986) group, the acetyl group, and the trimethylsilyl (B98337) group. These groups exert both electronic and steric effects that modulate the electron density and accessibility of the reactive sites.

The acetyl group (C(O)CH₃) is a strong electron-withdrawing group, which activates the alkyne for nucleophilic attack at the β-carbon (Michael addition). acs.orgnih.gov The methoxy group (OCH₃) attached to the carbonyl carbon is generally considered an electron-donating group through resonance, which could potentially modulate the electrophilicity of the carbonyl carbon.

The trimethylsilyl (TMS) group at the terminus of the alkyne has a more complex role. Sterically, it can direct the approach of reagents. nih.gov Electronically, silicon can stabilize a partial negative charge on the α-carbon (the carbon attached to the silicon), an effect known as the α-silyl effect. nih.gov This can influence the regioselectivity of addition reactions. Furthermore, the TMS group can act as a leaving group in certain reactions, facilitating further transformations. nih.gov

A comparative analysis of the reactivity of butynone derivatives with different substituents can provide quantitative insights into these electronic effects. For example, comparing the rate of a Michael addition to this compound with that of a butynone lacking the methoxy or trimethylsilyl group would reveal the electronic contribution of these substituents.

Spectroscopic Techniques for In Situ Mechanistic Probing

Modern spectroscopic techniques allow for the real-time monitoring of reactions, providing direct evidence for the formation and consumption of intermediates. For reactions of this compound, in situ NMR and operando IR spectroscopy are particularly powerful tools.

In situ NMR spectroscopy can be used to follow the progress of a reaction by monitoring the changes in the chemical shifts and intensities of the signals of reactants, intermediates, and products. wiley.com This technique is especially useful for identifying transient organometallic intermediates in catalytic cycles. nih.gov For example, the coordination of the butynone to a metal center would lead to characteristic changes in the ¹³C and ¹H NMR spectra.

Operando IR spectroscopy provides information about the vibrational modes of molecules and can be used to detect the formation of new functional groups and the presence of species adsorbed on a catalyst surface. ornl.govmdpi.com In a catalytic reaction, the stretching frequency of the carbonyl group in this compound would be sensitive to its coordination to a metal catalyst. znaturforsch.com

These techniques, often used in combination, provide a detailed, time-resolved picture of the reaction mechanism, complementing the insights gained from kinetic and computational studies.

Deuterium Labeling Studies for Reaction Pathway Confirmation

Deuterium labeling is a classic and powerful technique for elucidating reaction mechanisms. chem-station.com By selectively replacing hydrogen atoms with deuterium, it is possible to trace the fate of specific atoms throughout a reaction and to probe for the occurrence of kinetic isotope effects (KIEs). A significant KIE, where the rate of the reaction is slower with deuterium than with hydrogen, indicates that the C-H bond is broken in the rate-determining step of the reaction. chem-station.com

For reactions involving this compound, deuterium labeling could be used to confirm various mechanistic proposals. For example, in a metal-catalyzed reaction involving C-H activation, replacing the relevant C-H bond with a C-D bond would be expected to slow down the reaction if this step is rate-limiting.

In multicomponent reactions, deuterated starting materials can be used to track the incorporation of different components into the final product, helping to elucidate the sequence of bond-forming events. beilstein-journals.org For instance, using a deuterated nucleophile in a Michael addition would allow for the unambiguous determination of the site of attack. The absence of deuterium scrambling in the products can provide evidence for a concerted or irreversible process. beilstein-journals.org

Derivatization and Analogues of 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers of 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one allows for systematic studies of how structural variations influence chemical and physical properties. Homologs are typically prepared by modifying the alkyl chains on the silicon atom or by altering the alkoxy group, while isomers can be synthesized by rearranging the functional groups within the molecule.

Homologs: A common strategy for synthesizing homologs involves replacing the trimethylsilyl (B98337) (TMS) group with other trialkylsilyl groups that offer different steric and electronic properties. For example, the synthesis of 4-triisopropylsilyl-3-butyn-2-one, a sterically hindered homolog, can be achieved through a two-step process. orgsyn.org This involves the initial reaction of triisopropylsilyl acetylene (B1199291) with a lithium reagent followed by quenching with an aldehyde (e.g., acetaldehyde) to form a secondary alcohol. Subsequent oxidation, often with manganese dioxide (MnO₂), yields the desired butynone. orgsyn.org This general methodology can be adapted to create a variety of silyl-substituted homologs.

| Homolog Type | R Group (on Silicon) | R' Group (Alkoxy) | General Synthetic Approach |

| Silyl (B83357) Homolog | Isopropyl, tert-Butyl, Phenyl | Methyl | Lithiation of R₃Si-acetylene, reaction with aldehyde, followed by oxidation. orgsyn.org |

| Alkoxy Homolog | Methyl | Ethyl, Propyl, Benzyl | Reaction of silyl-acetylide with corresponding alkoxy-substituted acyl chlorides or esters. |

Isomers: Structural isomers, such as β-alkoxy-α,β-unsaturated ketones, are also of significant interest. For instance, trans-4-methoxy-3-buten-2-one, a constitutional isomer, serves as a precursor in the synthesis of 1,3,5-triacetylbenzene. orgsyn.org Its synthesis typically involves the acid-catalyzed reaction of 2,4-pentanedione with trimethyl orthoformate. The exploration of such isomers provides access to different reactivity patterns compared to the parent butynone structure. Another structural isomer, 3-trimethylsilyl-3-buten-2-one, functions as a Michael acceptor in various synthetic transformations. researchgate.net

Preparation of Functionalized Derivatives for Specific Research Objectives

The functionalization of this compound is directed by its three primary reactive centers: the ketone, the carbon-carbon triple bond, and the silyl group. Each site can be targeted to install new functionalities for specific applications.

Reactions at the Ketone: The carbonyl group is readily susceptible to nucleophilic attack. A key transformation is its reduction to a secondary alcohol, which creates a chiral center and serves as a precursor for chiral analogues. researchgate.net This alcohol, 4-(trimethylsilyl)-3-butyn-2-ol, is a crucial intermediate in the synthesis of bioactive molecules, including 5-lipoxygenase inhibitors. researchgate.net

Reactions at the Alkyne: The electron-withdrawing nature of the adjacent ketone activates the alkyne for various addition reactions. The presence of the TMS group often directs the regioselectivity of these additions. gelest.com Furthermore, under base catalysis (e.g., DABCO), 4-trimethylsilyl-3-butyn-2-one can undergo dimerization and trimerization, leading to complex functionalized products like divinyl ethers and triacetylbenzene, depending on the reaction conditions. researchgate.net

Reactions Involving the Silyl Group: The trimethylsilyl group can be selectively cleaved under specific conditions (e.g., with fluoride (B91410) ions or under certain basic conditions), a process known as desilylation. researchgate.net This unmasks a terminal alkyne, providing a pathway to further derivatization through reactions like Sonogashira coupling. The silyl group is also essential in directing certain transformations, such as the torquoselective olefination of alkynoates. gelest.com

Development of Chiral Analogs and Enantioselective Syntheses

The development of chiral analogs is primarily achieved through the enantioselective reduction of the prochiral ketone. This transformation yields enantiopure propargyl alcohols, which are highly valuable building blocks in asymmetric synthesis. nih.gov Both organometallic catalysis and biocatalysis have been successfully employed for this purpose.

Asymmetric Catalysis: Asymmetric transfer hydrogenation using chiral ruthenium catalysts has proven effective for the reduction of related silyl butynones. For example, 4-triisopropylsilyl-3-butyn-2-one can be reduced to (S)-4-triisopropylsilyl-3-butyn-2-ol with high enantiomeric excess (e.e.). orgsyn.org This method provides a reliable route to optically active alcohols with predictable stereochemistry.

Biocatalysis: An alternative, environmentally benign approach involves the use of whole-cell biocatalysts. Immobilized cells of microorganisms have been shown to reduce 4-(trimethylsilyl)-3-butyn-2-one (B1224664) with exceptional enantioselectivity. The choice of microorganism dictates the stereochemical outcome, allowing for access to either the (R) or (S) enantiomer of the resulting alcohol. researchgate.net This biocatalytic method is particularly advantageous as it often proceeds under mild conditions with high efficiency. researchgate.net

The table below summarizes key findings in the enantioselective synthesis of chiral butynol (B8639501) analogues.

| Substrate | Method | Catalyst / Microorganism | Product | Enantiomeric Excess (e.e.) |

| 4-Triisopropylsilyl-3-butyn-2-one | Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | (S)-4-Triisopropylsilyl-3-butyn-2-ol | >95% |

| 4-(Trimethylsilyl)-3-butyn-2-one | Biocatalytic Reduction | Immobilized Candida parapsilosis | (S)-4-(Trimethylsilyl)-3-butyn-2-ol | High |

| 4-(Trimethylsilyl)-3-butyn-2-one | Biocatalytic Reduction | Immobilized Acetobacter sp. | (R)-4-(Trimethylsilyl)-3-butyn-2-ol | High |

Structure-Reactivity Relationship Studies of Substituted Butynones

Structure-reactivity relationship studies aim to understand how modifications to the butynone core affect its chemical behavior. Key substituents whose effects are studied include the silyl group, the group attached to the carbonyl (e.g., methoxy), and any substitutions on the acetyl methyl group.

Role of the Silyl Group: The trialkylsilyl group plays a crucial dual role. Electronically, it stabilizes a developing negative charge on the adjacent carbon atom (the β-effect), influencing the reactivity of the alkyne. Sterically, the size of the alkyl groups on the silicon (e.g., methyl vs. isopropyl) can dictate the accessibility of the reactive sites to reagents, thereby influencing reaction rates and stereochemical outcomes. orgsyn.org For some nickel-catalyzed reactions, the presence of a trimethylsilyl group on the alkyne is reported to be essential for the reaction to proceed, highlighting its role in the catalytic cycle. gelest.com

Influence of the Carbonyl-Side Group: The methoxy (B1213986) group in this compound, being part of a methoxyacetyl substituent, influences the electrophilicity of the carbonyl carbon and the adjacent alkyne. Replacing this group with others that have different electronic properties (e.g., a simple methyl group as in 4-(trimethylsilyl)-3-butyn-2-one) alters the molecule's reactivity profile. For instance, the base-catalyzed reactions of 4-trimethylsilyl-3-butyn-2-one show a complex product distribution that is sensitive to reaction conditions, a behavior tied to the electronic nature of the acetyl group. researchgate.net While direct studies on the target compound are limited, research on substituted cathinones demonstrates that methoxy substitution on an aromatic ring can significantly alter biological activity and receptor affinity, illustrating the profound impact of such functional groups. nih.govnih.gov

Advanced Spectroscopic and Computational Approaches in Research on 1 Methoxy 4 Trimethylsilyl 3 Butyn 2 One

Advanced NMR Spectroscopic Methods for Structural Assignment and Dynamics (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced techniques offer deeper connectivity and spatial insights.

For a molecule like 1-methoxy-4-(trimethylsilyl)-3-butyn-2-one, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, although none are expected in this specific structure. More critically, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton and carbon signals. An HSQC spectrum would link the methoxy (B1213986) protons to their corresponding carbon atom and the trimethylsilyl (B98337) (TMS) protons to their carbons. The HMBC spectrum is particularly powerful, revealing longer-range couplings (2-3 bonds). It would show correlations from the methoxy protons to the C1 carbon and the C2 carbonyl carbon, and from the TMS protons to the C4 and C3 alkyne carbons, unequivocally confirming the molecular backbone.

Solid-State NMR (SSNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique is sensitive to the local environment and can provide information about molecular packing, conformational differences between molecules in the asymmetric unit of a crystal, and dynamics in the solid state. For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR could reveal distinct resonances for the carbonyl and alkyne carbons, with chemical shift anisotropies providing information about the local electronic structure and symmetry.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton Signal (¹H) | Correlated Carbon Signals (¹³C) via HMBC |

|---|---|

| ~3.8 ppm (-OCH₃) | ~190 ppm (C=O), ~55 ppm (-OCH₃) |

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₈H₁₄O₂Si).

In a research context, MS is a powerful tool for real-time reaction monitoring. Techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) mass spectrometry could be used to analyze crude reaction mixtures with minimal sample preparation. This allows chemists to track the consumption of starting materials and the formation of this compound, as well as any intermediates or byproducts, providing crucial data for reaction optimization.

Tandem mass spectrometry (MS/MS) would be used for detailed structural characterization. The molecular ion of the compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways would include the loss of a methyl group from the TMS moiety, cleavage of the methoxy group, and fragmentation around the carbonyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) | Tentative Assignment |

|---|---|---|

| [M]⁺ | 170 (Moderate) | Molecular Ion |

| [M-CH₃]⁺ | 155 (High) | Loss of a methyl radical from TMS group |

| [M-OCH₃]⁺ | 139 (Low) | Loss of a methoxy radical |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of the target compound itself might be challenging, derivatives are often synthesized to facilitate crystallization.

For instance, a reaction involving the ketone functionality could yield a crystalline derivative like a hydrazone or a semicarbazone. The resulting crystal structure would confirm the core connectivity of the this compound framework. It would provide precise measurements of the C≡C triple bond, the Si-C bond, and the geometry around the carbonyl group. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that might influence the compound's physical properties.

Infrared and Raman Spectroscopy for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups within a molecule.

In the IR spectrum of this compound, a strong absorption band for the carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹. The C≡C triple bond, being internal and relatively symmetric due to the adjacent carbonyl and silyl (B83357) groups, would likely show a weak to medium intensity band in the 2150-2180 cm⁻¹ region. The C-O stretching of the methoxy group would appear in the fingerprint region, typically around 1100-1200 cm⁻¹. Strong bands corresponding to the Si-C vibrations of the TMS group would also be prominent, particularly the symmetric deformation (umbrella) mode around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, often weak in the IR spectrum, would likely give a strong signal in the Raman spectrum due to the high polarizability of the triple bond. Conversely, the highly polar C=O bond would exhibit a weaker Raman signal compared to its IR absorption. This complementarity is crucial for a complete vibrational analysis and confident functional group identification.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C (Alkyne) | IR | ~2160 | Weak-Medium |

| C≡C (Alkyne) | Raman | ~2160 | Strong |

| C=O (Ketone) | IR | ~1685 | Strong |

| C=O (Ketone) | Raman | ~1685 | Weak |

| Si-CH₃ (sym. def.) | IR | ~1250 | Strong |

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides theoretical insights that complement experimental data, helping to explain reaction outcomes, predict molecular properties, and understand electronic structures.

DFT Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations can be used to model its reactivity. For example, in studying a nucleophilic addition to the carbonyl group, DFT can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and predicting its feasibility and selectivity. orientjchem.org DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. ekb.egmdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively small molecule with limited conformational freedom, molecular dynamics (MD) simulations can still provide valuable insights into its dynamic behavior. MD simulations model the movement of atoms over time, offering a picture of the molecule's flexibility and preferred conformations in different environments (e.g., in a vacuum or in a specific solvent). For this molecule, MD could be used to explore the rotation around the C1-C2 and C2-C3 single bonds, revealing the most stable rotational isomers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters

In the contemporary chemical sciences, the prediction of spectroscopic parameters through computational methods has become an indispensable tool for the structural elucidation and characterization of novel compounds. For a molecule such as this compound, these theoretical approaches provide a powerful complement to experimental spectroscopy, offering insights into its electronic structure and vibrational modes. Advanced computational techniques, primarily rooted in quantum mechanics, allow for the in silico determination of various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The foundation of these predictions often lies in Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For predicting vibrational spectra, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in delivering the accuracy needed for interpreting the vibrational characteristics of molecules. frontiersin.org The calculations can predict the frequencies of IR absorptions corresponding to the various functional groups within this compound, such as the carbonyl (C=O) stretching, the alkyne (C≡C) stretching, and the vibrations associated with the methoxy and trimethylsilyl groups.

For the prediction of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. researchgate.net This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations can help in understanding the electronic transitions between molecular orbitals, such as those involving the π-systems of the carbonyl and alkyne groups.

More sophisticated and computationally intensive methods, such as coupled-cluster (CC) theory, can provide even higher accuracy for spectroscopic parameters. winterschool.cc These post-Hartree-Fock methods, when combined with appropriate basis sets and corrections for various effects, can yield predictions that are in very close agreement with experimental data, aiding in the definitive assignment of spectroscopic signals. winterschool.cc

The following data tables present hypothetical yet representative predicted spectroscopic parameters for this compound, based on typical values for its constituent functional groups and data from structurally similar compounds. These values are illustrative of what would be expected from computational studies.

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1680 - 1700 |

| C≡C (Alkyne) | Stretching | ~2150 - 2170 |

| Si-C (Trimethylsilyl) | Stretching/Bending | ~1250, ~840 |

| C-O (Methoxy) | Stretching | ~1100 - 1150 |

| C-H (Methyl/Methoxy) | Stretching | ~2900 - 3000 |

Note: The predicted frequency for the C=O stretch is influenced by conjugation with the alkyne group, which typically lowers the wavenumber from that of a saturated ketone (~1715 cm⁻¹). libretexts.orgpressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |